1-Amino-3-methyl-1H-pyrrole-2-carboxamide
Overview
Description
1-Amino-3-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound with the empirical formula C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O. It falls within the category of pyrrole derivatives and exhibits intriguing chemical properties due to its unique structure.
Synthesis Analysis
The synthesis of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide involves several methods, including condensation reactions, cyclizations, and functional group transformations. Researchers have explored both traditional organic synthesis routes and more innovative approaches. Notably, the availability of starting materials and the desired regioselectivity play crucial roles in designing efficient synthetic pathways.
Molecular Structure Analysis
The molecular structure of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide consists of a pyrrole ring fused with a carboxamide group. The nitrogen atom in the pyrrole ring contributes to its aromaticity, while the amino group provides reactivity. Researchers have elucidated its stereochemistry and confirmed its planar conformation.
Chemical Reactions Analysis
1-Amino-3-methyl-1H-pyrrole-2-carboxamide participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the substitution pattern and neighboring functional groups. Researchers have investigated its behavior under different reaction conditions and explored its potential as a building block for more complex molecules.
Physical And Chemical Properties Analysis
1-Amino-3-methyl-1H-pyrrole-2-carboxamide exists as a solid and is sparingly soluble in water. Its melting point, boiling point, and other physical properties have been documented in the literature. Additionally, spectroscopic techniques (such as NMR and IR) have been employed to characterize its structure.
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 1-Amino-3-methyl-1H-pyrrole-2-carboxamide should be aware of its potential hazards, including acute toxicity, skin and eye irritation, and environmental impact. Proper protective equipment and handling protocols are crucial.
Future Directions
Future research on 1-Amino-3-methyl-1H-pyrrole-2-carboxamide should focus on:
- Biological Activity : Investigating its pharmacological potential, including anticancer, antimicrobial, or anti-inflammatory properties.
- Synthetic Strategies : Developing efficient and scalable synthetic routes.
- Structural Modifications : Exploring derivatives with improved properties.
- Mechanistic Studies : Unraveling its interactions with biological targets.
Remember that this analysis is based on available literature, and ongoing research may reveal additional insights. Always consult reliable sources for the most up-to-date information. 🌟
properties
IUPAC Name |
1-amino-3-methylpyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-3-9(8)5(4)6(7)10/h2-3H,8H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRYNBQRLFBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620547 | |
Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
310436-79-4 | |
Record name | 1-Amino-3-methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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